REACTION_CXSMILES
|
[CH2:1]([S-:3])[CH3:2].[Na+].[N+]([C:8]1[CH:9]=[CH:10][C:11]([C:14]([O:16]C)=[O:15])=[N:12][CH:13]=1)([O-])=O.C(O)(=O)C>CN(C=O)C>[CH2:1]([S:3][C:8]1[CH:9]=[CH:10][C:11]([C:14]([OH:16])=[O:15])=[N:12][CH:13]=1)[CH3:2] |f:0.1|
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Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)[S-].[Na+]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)C(=O)OC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred a room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
treated with 3N NaOH
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Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 16 hours
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in water (100 mL)
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
resulting in precipitation of the product
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
rinsed with water (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)SC=1C=CC(=NC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |